Erythro-5-hydroxy-L-lysinium(1+) is a biologically significant compound classified as an alpha-amino acid cation. It is derived from L-lysine through hydroxylation at the fifth carbon position, leading to the formation of hydroxylysine. This compound plays a crucial role in various biochemical pathways and has garnered attention for its potential applications in biotechnology and pharmaceuticals.
Erythro-5-hydroxy-L-lysinium(1+) can be synthesized from L-lysine, which is a naturally occurring amino acid found in proteins. The biosynthesis of this compound typically involves microbial fermentation processes utilizing engineered strains of Escherichia coli that express specific hydroxylases and decarboxylases to facilitate the conversion of L-lysine into hydroxylysine and its derivatives .
The synthesis of erythro-5-hydroxy-L-lysinium(1+) can be achieved through multiple methodologies, primarily focusing on biocatalytic processes. A notable approach involves a two-stage fermentation process using engineered E. coli strains. In the first stage, L-lysine is converted into 5-hydroxy-L-lysine through hydroxylation, facilitated by specific enzymes such as L-lysine 3-hydroxylase .
The technical aspects of this synthesis include:
Erythro-5-hydroxy-L-lysinium(1+) has a molecular formula of C6H15N2O3+, indicating it possesses two amino groups and one carboxylic acid group that undergoes protonation to form a cation. The structural representation showcases the hydroxyl group attached to the fifth carbon of the lysine backbone.
The molecular weight of erythro-5-hydroxy-L-lysinium(1+) is approximately 162.19 g/mol . The compound's structure can be visualized using chemical drawing software or databases that provide three-dimensional representations.
Erythro-5-hydroxy-L-lysinium(1+) participates in various biochemical reactions, particularly in protein synthesis and modification pathways. Its formation involves:
The reactions are catalyzed by specific enzymes that are often expressed in genetically modified microbial systems, allowing for controlled and efficient production of the desired compound .
The mechanism of action for erythro-5-hydroxy-L-lysinium(1+) primarily revolves around its role as a precursor in protein synthesis and modification. It acts as a substrate for various enzymes involved in post-translational modifications, influencing protein structure and function.
Research indicates that hydroxylysines are critical for collagen stability and structure, with implications for tissue integrity and repair processes in biological systems .
Erythro-5-hydroxy-L-lysinium(1+) is typically encountered as a white crystalline solid or powder. Its solubility in water is high due to its ionic nature, which enhances its bioavailability.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are often employed to characterize this compound's purity and structural integrity .
Erythro-5-hydroxy-L-lysinium(1+) finds applications in several scientific fields:
Erythro-5-hydroxy-L-lysinium(1+) is systematically named as (2S,5R)-2,6-diazaniumyl-5-hydroxyhexanoate according to IUPAC conventions. This nomenclature precisely defines three critical aspects of the molecule: 1) the carbon backbone (hexanoate); 2) the substituent positions (hydroxy at C5, ammonium groups at C2 and C6); and 3) the absolute stereochemistry at chiral centers (S-configuration at C2, R-configuration at C5). The "(1+)" designation indicates the cationic nature of the molecule, resulting from protonation states at physiological pH [2] [6].
This compound is a cationic species derived from its neutral precursor, erythro-5-hydroxy-L-lysine, through protonation of the ε-amino group and retention of the protonated α-amino group. The structural transformation occurs under physiological conditions (pH ~7.3), where the carboxy group exists in its deprotonated form while both amino groups remain protonated. This gives the molecule a net +1 charge distributed across two nitrogen atoms [2] [8]. The molecular formula is C₆H₁₅N₂O₃⁺, distinguishing it from the neutral form (C₆H₁₄N₂O₃), with a monoisotopic mass of 163.108 g/mol [5] [8].
Table 1: IUPAC Nomenclature and Molecular Specifications
Property | Specification |
---|---|
Systematic IUPAC Name | (2S,5R)-2,6-diazaniumyl-5-hydroxyhexanoate |
Molecular Formula | C₆H₁₅N₂O₃⁺ |
Net Charge | +1 |
Neutral Precursor Formula | C₆H₁₄N₂O₃ (erythro-5-hydroxy-L-lysine) |
Canonical SMILES | C(CC@HCCC@HC(=O)O)N |
InChI Key | YSMODUONRAFBET-UHNVWZDZSA-N |
The canonical SMILES representation C(C[C@H](O)CC[C@H](N)C(=O)O)N
encodes the carbon chain, functional groups, and stereochemistry. The InChIKey YSMODUONRAFBET-UHNVWZDZSA-N
provides a standardized chemical identifier that facilitates database searches across platforms [3] [8]. Structural features include: a six-carbon aliphatic chain; a carboxylate group at C1; an ammonium group at C2 (α-position); a hydroxyl group at C5; and a second ammonium group at C6 (ε-position) – collectively forming a polyfunctional cationic amino acid derivative essential for biomolecular interactions [2] [6].
Erythro-5-hydroxy-L-lysinium(1+) is recognized across chemical databases under numerous synonyms and identifier systems, reflecting its diverse biochemical contexts. The multiplicity of names arises from alternative naming conventions (functional group-based vs. carbon position-based), stereochemical descriptors, and protonation state variations [3] [5] [6].
Table 2: Cross-Database Identifiers and Common Synonyms
Database | Identifier | Name Variants |
---|---|---|
ChEBI | CHEBI:58357 | erythro-5-hydroxy-L-lysinium(1+); (5R)-5-hydroxy-L-lysine; 2,6-diazaniumyl-2,3,4,6-tetradeoxy-L-erythro-hexonate |
PubChem | CID 131770459 (cation); CID 3032849 (neutral) | Erythro-5-hydroxy-L-lysinium; 5-Hydroxylysine |
HMDB | HMDB0000450 (neutral); HMDB0062570 (cation) | 5-Hydroxy-L-lysine; Erythro-5-hydroxy-L-lysinium(1+) |
CAS Registry | 1190-94-9 (neutral precursor) | L-Erythro-5-hydroxylysine; δ-Hydroxy-L-lysine |
MetaNetX | MNXM730023 | (5R)-5-hydroxy-L-lysine |
KEGG Compound | C16741 | 5-Hydroxy-L-lysine |
The most prevalent synonyms include: (5R)-5-hydroxy-L-lysine, L-erythro-5-hydroxylysine, δ-hydroxy-L-lysine, and 2,6-diamino-5-hydroxyhexanoic acid (though this latter name technically refers to the neutral form) [3] [5] [6]. The CAS Registry Number 1190-94-9 formally designates the neutral precursor (erythro-5-hydroxy-L-lysine) rather than the cation, highlighting the importance of distinguishing protonation states in database searches [5] [6]. The ChEBI ID CHEBI:58357 specifically references the cationic form and provides ontology relationships, classifying it as the conjugate acid of erythro-5-hydroxy-L-lysine [2] [6].
Notably, some databases (e.g., HMDB, PubChem) list both protonation states under related entries. For example, PubChem CID 131770459 specifically describes the cationic species, while CID 3032849 describes neutral 5-hydroxylysine [1] [4]. This dual representation necessitates careful attention to molecular context in biochemical discussions, particularly regarding collagen biosynthesis where the cationic form participates in enzymatic glycosylation reactions [3] [8].
The stereochemical descriptor "erythro" specifies the relative configuration at C4-C5, while "L" and "(5R)" define the absolute configurations at C2 and C5. Erythro-5-hydroxy-L-lysinium(1+) exhibits (2S,5R)-stereochemistry, meaning the α-carbon (C2) has S-configuration (corresponding to L-series amino acids), and the hydroxy-bearing carbon (C5) has R-configuration [3] [6] [8]. This specific stereoisomer is biologically significant as it serves as the exclusive precursor for hydroxylysine residues in collagen and other glycoproteins [3].
The erythro designation relates to Fischer projection alignment: when the molecule is drawn with C4-C5 vertically aligned (C4 above C5), identical substituents (H-atoms in this case) appear on the same side of the carbon chain. In contrast, the "threo" diastereomer would have these H-atoms on opposite sides. This erythro/threo distinction is functionally critical because lysyl hydroxylase (EC 1.14.11.4), the enzyme responsible for collagen biosynthesis, exhibits strict stereoselectivity – hydroxylating only L-lysine residues to produce the (2S,5R)-erythro configuration exclusively [3] [6].
Table 3: Stereochemical Configurations of 5-Hydroxylysine Derivatives
Isomer | C2 Configuration | C5 Configuration | Relative Configuration | Biological Occurrence |
---|---|---|---|---|
erythro-5-hydroxy-L-lysinium(1+) | S (L-series) | R | erythro | Natural form in collagen |
threo-5-hydroxy-D-lysinium(1+) | R (D-series) | S | threo | Not biologically relevant |
threo-5-hydroxy-L-lysinium(1+) | S (L-series) | S | threo | Synthetic form; no natural occurrence |
erythro-5-hydroxy-D-lysinium(1+) | R (D-series) | R | erythro | Synthetic form; no natural occurrence |
The absolute configuration determines molecular recognition in biological systems. The (2S,5R) isomer binds specifically to collagen-modifying enzymes like hydroxylysyl galactosyltransferase (EC 2.4.1.50), which attaches galactose to the ε-amino group exclusively to the erythro-5-hydroxy-L-lysine residue [3] [8]. This stereospecificity extends to molecular properties: the (2S,5R) isomer displays distinct crystallographic packing, optical rotation ([α]²⁵D = +17.8° in 6M HCl), and solution behavior compared to its diastereomers [3] [6]. Computational modeling reveals that the spatial orientation of the C5 hydroxyl group relative to the ε-ammonium group creates hydrogen-bonding patterns unique to the erythro configuration, enabling specific biomolecular interactions [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7